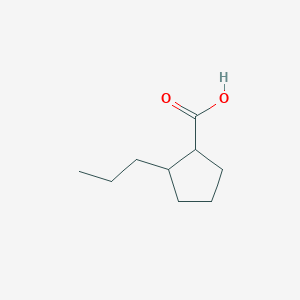

2-Propylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

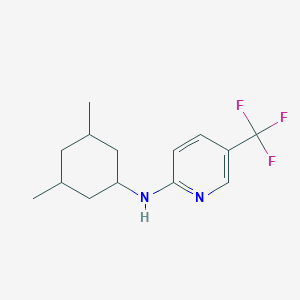

2-Propylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1469203-24-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O2/c1-2-4-7-5-3-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.22 .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis Inhibition

2-Propylcyclopentane-1-carboxylic acid analogues have been studied as inhibitors of enzymatic synthesis. A research conducted by Coulter et al. (1974) explored the inhibitory activity of various carbocyclic and heterocyclic amino acids, including analogues of this compound, on the synthesis of S-adenosyl-L-methionine. These compounds showed differential inhibitory activities based on their structural specificities, indicating potential applications in modifying enzyme activities (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Acidities of Bicyclic Carboxylic Acids

The study of bicyclic carboxylic acids, including derivatives of this compound, has been important in understanding the impact of substituents on acidities. Wiberg (2002) conducted a theoretical study on the acidities of bicyclo[2.2.2]octane-1-carboxylic acids and found a linear relationship between the acidity and the bond dipoles of the substituents. This research contributes to our understanding of carboxylic acids in various chemical environments (Wiberg, 2002).

Bioconjugation Mechanisms

In the field of bioconjugation, the reactivity of carboxylic acids, including cyclopentane carboxylic acid derivatives, has been of interest. Nakajima and Ikada (1995) studied the mechanism of amide formation in aqueous media, using different carboxylic acids for bioconjugation. This research provides insights into how these acids react in biological systems, which is crucial for drug development and other biological applications (Nakajima & Ikada, 1995).

RNA Methylation Inhibition

Another application is in the study of RNA methylation. Dimock and Stoltzfus (1979) found that cycloleucine, an analogue of this compound, inhibits RNA methylation in certain virus-infected cells. This research offers potential avenues for therapeutic interventions in viral infections and RNA processing disorders (Dimock & Stoltzfus, 1979).

Synthetic Chemistry of Bicyclic Structures

The synthetic chemistry of bicyclic structures like this compound is a vital area of research. Kanazawa and Uchiyama (2018) reviewed advances in the synthetic chemistry of bicyclo[1.1.1]pentane, highlighting the importance of these structures in drug discovery. Such research facilitates the development of novel drugs with improved properties (Kanazawa & Uchiyama, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-propylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-4-7-5-3-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMCIIRECKFOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)

![2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2939582.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)

![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)